molecular formula C17H18Cl2N2 B11778671 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride

Cat. No.: B11778671
M. Wt: 321.2 g/mol
InChI Key: YHNQZWVBMWSZRA-UHFFFAOYSA-N
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Description

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a phenyl group attached to a pyridine ring, which is further connected to another pyridine ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with phenyl-substituted reagents. One common method is the condensation reaction between 4-phenylpyridine and pyridine-1(2H)-ylmethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, which facilitates the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: Lacks the additional pyridine ring and methylene bridge.

    Pyridine-1(2H)-ylmethanol: Contains the pyridine ring and methylene bridge but lacks the phenyl group.

    Phenylpyridine derivatives: Various derivatives with different substituents on the pyridine ring.

Uniqueness

4-(Phenyl(pyridin-1(2H)-yl)methyl)pyridine dihydrochloride is unique due to its specific structure, which combines two pyridine rings with a phenyl group and a methylene bridge. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18Cl2N2

Molecular Weight

321.2 g/mol

IUPAC Name

4-[phenyl(2H-pyridin-1-yl)methyl]pyridine;dihydrochloride

InChI

InChI=1S/C17H16N2.2ClH/c1-3-7-15(8-4-1)17(16-9-11-18-12-10-16)19-13-5-2-6-14-19;;/h1-13,17H,14H2;2*1H

InChI Key

YHNQZWVBMWSZRA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=CN1C(C2=CC=CC=C2)C3=CC=NC=C3.Cl.Cl

Origin of Product

United States

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